(3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol
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Overview
Description
(3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol is a complex organic compound that features a piperidine ring substituted with an azepane group and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a piperidine derivative, the azepane ring can be introduced through nucleophilic substitution reactions, followed by the addition of the cyclobutyl group via alkylation reactions. The final step often involves the reduction of intermediate compounds to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-(piperidin-1-yl)-1-cyclobutylpiperidin-3-ol
- (3R,4R)-4-(morpholin-1-yl)-1-cyclobutylpiperidin-3-ol
- (3R,4R)-4-(pyrrolidin-1-yl)-1-cyclobutylpiperidin-3-ol
Uniqueness
(3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to certain targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
(3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c18-15-12-17(13-6-5-7-13)11-8-14(15)16-9-3-1-2-4-10-16/h13-15,18H,1-12H2/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODYLRAOMHXMSY-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)[C@@H]2CCN(C[C@H]2O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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